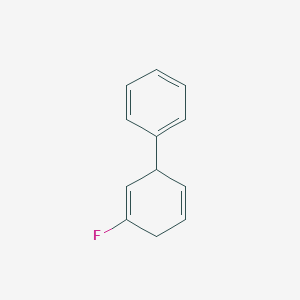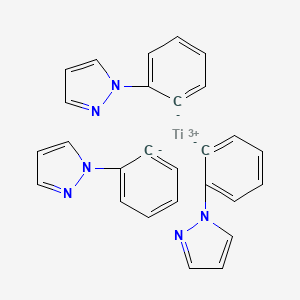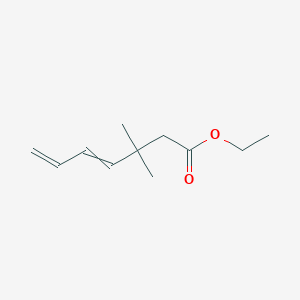![molecular formula C7H17N3 B14517176 N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine CAS No. 62655-35-0](/img/structure/B14517176.png)
N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyldiazenyl group, which is a functional group containing a nitrogen-nitrogen double bond with a methyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of butan-1-amine with an appropriate diazonium salt under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbutan-1-amine: Lacks the diazenyl group, making it less reactive in redox reactions.
N,N-Dimethylbutan-1-amine: Contains two methyl groups on the nitrogen, altering its chemical properties and reactivity.
N-Butylamine: A simpler amine without the diazenyl group, used in different industrial applications.
Uniqueness
N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62655-35-0 |
|---|---|
Fórmula molecular |
C7H17N3 |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-[1-(methyldiazenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-5-6-9-7(2)10-8-3/h7,9H,4-6H2,1-3H3 |
Clave InChI |
AMWKJHSTHUXONT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)N=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)



![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
